molecular formula C5H5BrO2S2 B8580816 4-Bromo-2-(methylsulfonyl)thiophene

4-Bromo-2-(methylsulfonyl)thiophene

Cat. No.: B8580816
M. Wt: 241.1 g/mol
InChI Key: NZAQAICYRXULHQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfonyl)thiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of both bromine and methanesulfonyl groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(methylsulfonyl)thiophene can be synthesized through various methods. One common approach involves the bromination of 2-methanesulfonyl-thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product with high selectivity .

Industrial Production Methods

In an industrial setting, the production of 4-bromo-2-methanesulfonyl-thiophene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylsulfonyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atom.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

4-Bromo-2-(methylsulfonyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-methanesulfonyl-thiophene depends on its specific application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methanesulfonyl-thiophene
  • 4-Chloro-2-methanesulfonyl-thiophene
  • 4-Bromo-2-methylsulfonyl-thiophene

Uniqueness

4-Bromo-2-(methylsulfonyl)thiophene is unique due to the specific positioning of the bromine and methanesulfonyl groups, which confer distinct reactivity patterns and synthetic utility. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H5BrO2S2

Molecular Weight

241.1 g/mol

IUPAC Name

4-bromo-2-methylsulfonylthiophene

InChI

InChI=1S/C5H5BrO2S2/c1-10(7,8)5-2-4(6)3-9-5/h2-3H,1H3

InChI Key

NZAQAICYRXULHQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CS1)Br

Origin of Product

United States

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